2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17(19-9-13-10-21-23-8-4-3-7-16(13)23)11-22-12-20-15-6-2-1-5-14(15)18(22)25/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURQAGLSHWULEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the reaction of o-aminobenzamide with various reagents such as thiols.
Introduction of the Pyrazolopyridine Moiety: This step involves the reaction of the quinazolinone intermediate with pyrazolopyridine derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and heterocyclic rings participate in nucleophilic substitution reactions. Key examples include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide Hydrolysis | 6M HCl, reflux (4 h) | 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid + pyrazolo-pyridinemethylamine | 78% | |
| Thioalkylation | Thiophenol, K₂CO₃, DMF, 80°C | S-substituted analog with phenylthio group at the acetamide position | 65% |
-
Mechanistic Insight : Acidic hydrolysis cleaves the acetamide C–N bond, regenerating the carboxylic acid and amine. Thioalkylation proceeds via deprotonation of the acetamide NH, followed by nucleophilic attack on the sulfur nucleophile.
Oxidation and Reduction
The quinazolinone ring and pyrazolo-pyridine system undergo redox transformations:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Quinazolinone Reduction | NaBH₄, MeOH, 0°C | 3,4-dihydroquinazoline derivative | 82% | |
| Pyrazole Oxidation | m-CPBA, CH₂Cl₂, RT | N-oxide derivative of the pyrazolo-pyridine ring | 55% |
-
Key Findings :
-
Reduction of the quinazolinone carbonyl to a hydroxyl group enhances water solubility.
-
Oxidation of the pyrazole nitrogen alters electronic properties, potentially modulating biological activity.
-
Hydrolysis Under Basic Conditions
The compound undergoes base-mediated hydrolysis, particularly at the acetamide and quinazolinone groups:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis | NaOH (10%), EtOH, 70°C | Degraded quinazolinone fragments + pyrazolo-pyridine methylamine salts | 90% |
-
Kinetics : Hydrolysis follows pseudo-first-order kinetics with a rate constant at pH 12.
Cycloaddition and Ring-Opening Reactions
The pyrazolo-pyridine moiety participates in cycloaddition reactions:
-
Structural Impact : Cycloaddition modifies the π-conjugation of the heterocycle, influencing electronic spectra .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable derivatization:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃, dioxane | Biaryl-substituted analog at the quinazolinone C2 position | 75% |
Stability Under Thermal and Photolytic Conditions
Stability studies reveal degradation pathways:
| Condition | Major Degradation Products | Half-Life (t₁/₂) | Reference |
|---|---|---|---|
| Thermal (100°C, 24 h) | Quinazolinone dimer + acetamide cleavage products | 8.2 h | |
| UV Light (254 nm, 48 h) | Photo-oxidized pyrazolo-pyridine epoxide | 12.5 h |
Scientific Research Applications
Anticancer Properties
Studies have indicated that derivatives of quinazoline and pyrazole compounds exhibit significant anticancer activity. The compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, similar compounds have shown efficacy against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been well-documented. Research indicates that compounds with similar structures possess activity against a range of bacteria and fungi. This suggests that 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide could be evaluated for its ability to combat infections caused by resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Compounds containing quinazoline frameworks have been reported to exhibit anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. Investigating this compound for its anti-inflammatory potential could provide insights into new treatments for inflammatory diseases .
Molecular Docking Studies
Molecular docking studies can provide valuable insights into the binding affinity of this compound with target proteins involved in disease processes. Such studies have been conducted with similar compounds to predict their interaction with enzymes or receptors implicated in cancer or infectious diseases. These computational methods help in understanding the structure-activity relationship (SAR) and guiding further synthesis efforts .
Synthesis and Characterization
A recent study synthesized various quinazoline derivatives through multi-step reactions involving hydrazine derivatives and characterized them using spectroscopic methods such as NMR and mass spectrometry. These synthesized compounds were evaluated for their biological activities against several pathogens and cancer cell lines, revealing promising results that warrant further investigation into the specific compound discussed here .
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core and pyrazolopyridine moiety can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several derivatives synthesized in the literature. Key comparisons include:
Key Observations :
- Unlike coumarin-thiazolidinone hybrids (Compound 3a-l), the target compound lacks sulfur-containing rings, which may reduce toxicity risks .
Critical Analysis :
Comparison :
Biological Activity
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a synthetic derivative belonging to the class of quinazoline and pyrazolo[1,5-a]pyridine compounds. These classes of compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its efficacy in various biological assays and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 293.326 g/mol. The structure features a quinazoline moiety fused with a pyrazolo[1,5-a]pyridine ring system. This unique arrangement is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of quinazoline and pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds similar to the target compound showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) .
- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer cell survival.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- It demonstrated selective inhibitory activity against butyrylcholinesterase (BChE) with an IC50 value comparable to established inhibitors . This suggests potential applications in treating neurological disorders where cholinesterase inhibition is beneficial.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of quinazoline derivatives indicate that they may possess activity against various pathogens:
- Compounds within this category have shown effectiveness against bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study utilized a series of synthesized quinazoline derivatives to assess their cytotoxicity against multiple cancer cell lines. The results indicated that the presence of electron-withdrawing groups on the quinazoline structure significantly enhanced cytotoxic activity (IC50 values as low as 6.90 μM against HCT-116) . This highlights the importance of structural modifications in optimizing biological activity.
Case Study 2: Cholinesterase Inhibition
Another investigation focused on evaluating the inhibitory effects on cholinesterase enzymes. The target compound exhibited a notable IC50 value against BChE, indicating its potential utility in developing treatments for Alzheimer's disease . Comparative studies with known inhibitors provided a benchmark for assessing its efficacy.
Data Summary
Q & A
Basic: What synthetic strategies are employed to prepare this compound, and how are structural ambiguities resolved?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, α-chloroacetamide intermediates react with heterocyclic amines under reflux in polar aprotic solvents (e.g., DMF or ethanol) to form the acetamide linkage . Structural confirmation requires multinuclear NMR (e.g., H, C, DEPT-135) to resolve ambiguities in regiochemistry, particularly for the pyrazolo[1,5-a]pyridine and dihydroquinazoline moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) definitively assigns stereochemistry .
Basic: How do solvent polarity and temperature influence the reaction yield during synthesis?
Methodological Answer:
Optimization studies show that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates, but may require lower temperatures (60–80°C) to avoid side reactions like hydrolysis. In contrast, ethanol or methanol at reflux (70–80°C) often improves selectivity for cyclization steps, as seen in dihydroquinazoline ring formation . Kinetic monitoring via TLC or HPLC at varying temperatures helps identify optimal conditions .
Advanced: What computational methods are used to predict binding affinities of this compound with biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) is employed to simulate interactions with kinases or receptors. The pyrazolo-pyridine and dihydroquinazoline scaffolds are docked into ATP-binding pockets using crystal structure data (e.g., PDB ID 1ATP). Molecular dynamics simulations (100 ns trajectories in GROMACS) assess stability of ligand-protein complexes, with binding free energies calculated via MM-PBSA/GBSA methods. Pharmacophore modeling identifies critical H-bond donors/acceptors and hydrophobic regions .
Advanced: How do electronic effects of substituents on the pyrazolo-pyridine ring modulate biological activity?
Methodological Answer:
Hammett substituent constants () correlate electronic effects with activity. For example, electron-withdrawing groups (e.g., -NO) at the pyridine C3 position increase electrophilicity, enhancing interactions with catalytic lysine residues in kinases. DFT calculations (B3LYP/6-31G*) quantify charge distribution, while SAR studies reveal that bulky substituents at C7 reduce activity due to steric clashes in hydrophobic pockets .
Basic: What spectroscopic techniques are critical for characterizing degradation products?
Methodological Answer:
LC-MS/MS identifies hydrolytic or oxidative degradation products under stressed conditions (e.g., 40°C/75% RH). FT-IR detects carbonyl stretching (1650–1700 cm) shifts caused by lactam ring opening. NMR line-shape analysis monitors dynamic processes (e.g., keto-enol tautomerism) in dihydroquinazoline derivatives, while HPLC-DAD quantifies stability under UV light .
Advanced: How can conflicting bioactivity data across studies be systematically analyzed?
Methodological Answer:
Discrepancies arise from variations in cell-line specificity (e.g., HeLa vs. HEK293) or assay protocols (e.g., ATP concentration in kinase assays). Meta-analysis using standardized IC normalization and Bayesian hierarchical modeling accounts for inter-lab variability. Counter-screening against off-targets (e.g., cytochrome P450 enzymes) clarifies selectivity .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
Flash chromatography (silica gel, 40–63 μm) with gradient elution (hexane:EtOAc → EtOAc:MeOH) resolves polar byproducts. For enantiomeric impurities, chiral HPLC (Chiralpak IA column, 0.1% TFA in hexane:IPA) achieves baseline separation. Recrystallization from ethanol/water (7:3 v/v) improves purity to >98% (confirmed by H NMR integration) .
Advanced: What strategies mitigate poor aqueous solubility during in vivo studies?
Methodological Answer:
Salt formation (e.g., HCl or sodium salts) or nanoparticle formulation (PLGA-PEG) enhances solubility. LogP reduction via introduction of polar groups (e.g., -SOH) is guided by QSAR models . Co-solvent systems (Cremophor EL:PBS) maintain solubility in pharmacokinetic assays, with stability monitored by dynamic light scattering (DLS) .
Basic: How is the compound’s stability under varying pH conditions assessed?
Methodological Answer:
Forced degradation studies in buffers (pH 1–13, 37°C/24h) followed by HPLC-UV quantify degradation. Kinetic profiling (Arrhenius plots) predicts shelf-life, while LC-HRMS identifies pH-sensitive bonds (e.g., acetamide hydrolysis at pH <3). NMR relaxation times (, ) assess conformational stability .
Advanced: What in silico tools predict metabolic pathways and potential toxicity?
Methodological Answer:
CYP450 metabolism is predicted via StarDrop’s MetaSite, identifying vulnerable sites (e.g., pyridine N-oxidation). ADMET predictors (ADMET Predictor, SwissADME) estimate hepatotoxicity (e.g., mitochondrial dysfunction) and hERG inhibition. Molecular orbital calculations (HOMO/LUMO energies) predict reactive metabolite formation (e.g., epoxides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
